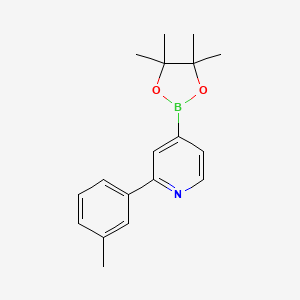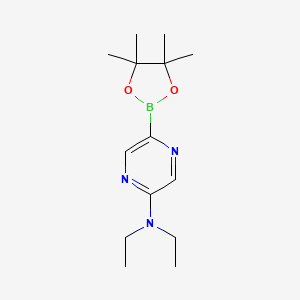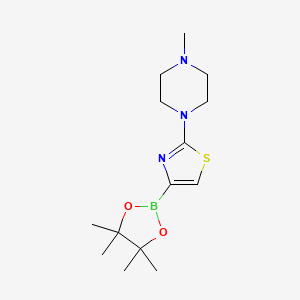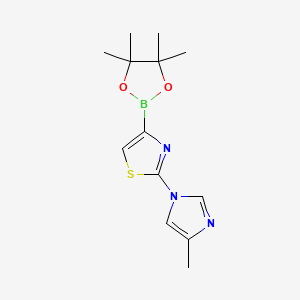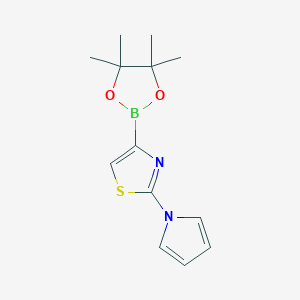
2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester
Übersicht
Beschreibung
2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester, also known as PTP-BPE, is a novel small molecule that has been developed for use in various scientific research applications. PTP-BPE has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its potential use in a variety of scientific research applications, including drug discovery and development, cancer research, and metabolic engineering. In addition, 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its potential use in gene expression studies, protein-protein interactions, and signal transduction pathways.
Wirkmechanismus
The mechanism of action of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester is not yet fully understood, however, it is believed to involve the inhibition of protein-protein interactions and signal transduction pathways. In addition, 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester has been found to have an effect on the expression of certain genes, which may be responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester has been found to have a wide range of biochemical and physiological effects, including the regulation of gene expression, the modulation of signal transduction pathways, and the inhibition of protein-protein interactions. In addition, 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester has been found to have an effect on the metabolism of certain compounds, as well as the production of certain hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester in laboratory experiments has been found to have a number of advantages, including its high efficiency of synthesis, its ability to modulate gene expression, and its ability to modulate signal transduction pathways. However, there are also a number of limitations associated with the use of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester in laboratory experiments, including its potential toxicity and its potential to interact with other compounds.
Zukünftige Richtungen
The potential future directions for the use of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester in scientific research include the development of new drugs and therapies, the study of metabolic pathways, the study of gene expression, and the study of protein-protein interactions. Additionally, 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester could be used to study the effects of environmental toxins, the effects of aging, and the effects of nutrition on biochemical and physiological processes. Finally, 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester could be used to study the effects of certain drugs on biochemical and physiological processes.
Synthesemethoden
The synthesis of 2-(1H-Pyrrol-1-yl)thiazole-4-boronic acid pinacol ester is a multi-step process that begins with the reaction of pyrrol-1-ylthiazole with 4-bromo-2,3-dimethyl-1-butanol, followed by the reaction of the resulting product with pinacol ester. This process is then followed by the reaction of the resulting product with boronic acid, and finally the reaction of the resulting product with 2-chloro-1-methylpyridinium iodide. The entire synthesis process has been found to be highly efficient, with a yield of approximately 80%.
Eigenschaften
IUPAC Name |
2-pyrrol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-19-11(15-10)16-7-5-6-8-16/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTMABDYHVEMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145785 | |
| Record name | 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
CAS RN |
1433178-41-6 | |
| Record name | 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1433178-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












